molecular formula C5H12ClNO2 B1375305 (R)-3-aminopentanoic acid hydrochloride CAS No. 952650-02-1

(R)-3-aminopentanoic acid hydrochloride

Cat. No. B1375305
M. Wt: 153.61 g/mol
InChI Key: FERWBHFUQDIXNF-PGMHMLKASA-N
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Description

“®-3-aminopentanoic acid hydrochloride” is a compound that likely contains an amino acid structure (pentanoic acid with an amine group) and a hydrochloride group. The “®” denotes the absolute configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure would likely involve a pentanoic acid backbone with an amine group at the 3rd carbon, and as a hydrochloride, it would likely exist as a salt with a chloride ion .


Chemical Reactions Analysis

As an amino acid derivative, this compound could potentially participate in reactions typical of amino acids, such as peptide bond formation or reactions involving the carboxylic acid or amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its amino acid structure and its existence as a hydrochloride salt. It would likely be soluble in water and could potentially exist as a zwitterion at certain pH levels .

Scientific Research Applications

1. Nonlinear Optical Applications

  • Summary of Application : L-glutamic acid lithium chloride (LGLC) is a semi-organic nonlinear optical crystal. It has been used in the field of optical communication, data storage, dynamic holography, frequency mixing, optical switching, and optical limiting .
  • Methods of Application : The LGLC crystal was grown using a slow evaporation process. Single-crystal XRD investigations were used to confirm the orthorhombic crystal system of the LGLC crystal .
  • Results or Outcomes : The LGLC crystal’s SHG efficiency was 1.21 times greater than the standard reference crystal KDP. The thermal stability of LGLC is 215 °C .

2. Photovoltaic Applications

  • Summary of Application : Phenylalanine methyl ester hydrochloride was used in the synthesis of SnO2 nanocrystals for use in perovskite solar cells (PSCs) .
  • Methods of Application : The research focused on the catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals employing an aromatic organic ligand and Sn (IV) salt in an aqueous solution .
  • Results or Outcomes : The use of phenylalanine methyl ester hydrochloride allowed the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

3. Optoelectronic and Photonic Devices

  • Summary of Application : L-glutamic acid hydrochloride has been used in the growth and characterization of single crystals for optoelectronic and photonic devices .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

4. Optoelectronic and Photonic Devices

  • Summary of Application : L-glutamic acid hydrochloride has been used in the growth and characterization of single crystals for optoelectronic and photonic devices .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The specific results or outcomes were not detailed in the source .

Future Directions

The study and development of amino acid derivatives is a significant area of research in medicinal chemistry and drug development. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutics .

properties

IUPAC Name

(3R)-3-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBHFUQDIXNF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735202
Record name (3R)-3-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-aminopentanoic acid hydrochloride

CAS RN

952650-02-1
Record name (3R)-3-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-Aminopentanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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